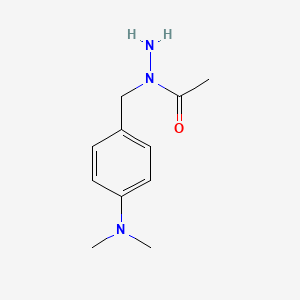
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate is a complex organic compound with a unique structure that combines both hydrophilic and hydrophobic properties. This compound is often used in various industrial and scientific applications due to its versatile chemical nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate typically involves a multi-step process. The initial step often includes the esterification of stearic acid with an appropriate alcohol, followed by the introduction of the ammonium group through a reaction with ammonium hydroxide. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; often requires an inert atmosphere.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid; reaction conditions vary depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mécanisme D'action
The mechanism by which Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate exerts its effects is primarily through its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium lauryl sulfate
- Ammonium stearate
- Sodium lauryl sulfate
Uniqueness
Compared to similar compounds, Ammonium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl stearate offers a unique combination of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both solubility and emulsification. Its specific molecular structure also allows for more targeted interactions with biological membranes, enhancing its utility in medical and biological research.
Propriétés
Numéro CAS |
94313-74-3 |
|---|---|
Formule moléculaire |
C24H47NO6 |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
azane;2-(2-octadecanoyloxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C24H44O6.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);1H3 |
Clé InChI |
VCERRNPXCNTYQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


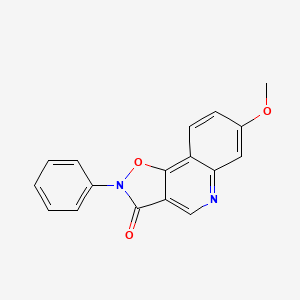
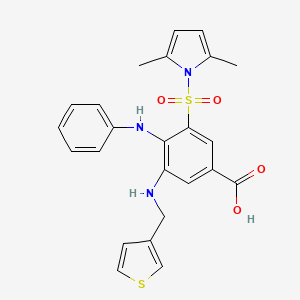
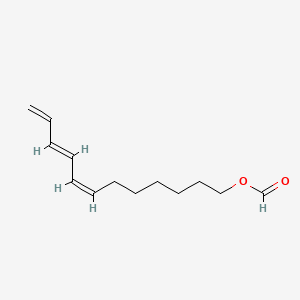
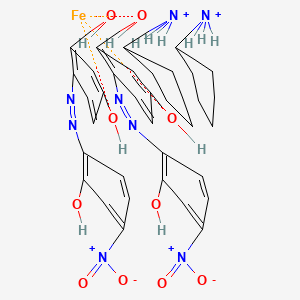

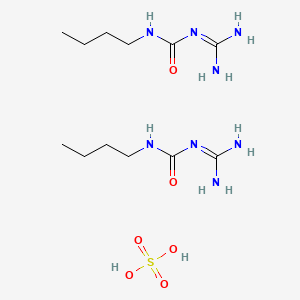
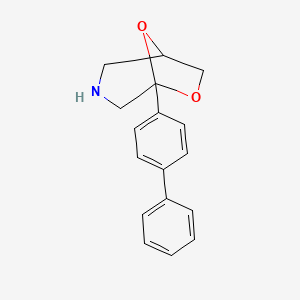
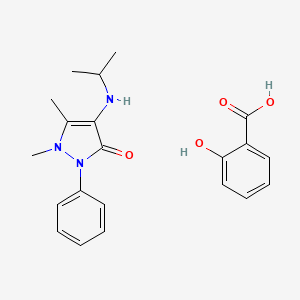

![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)
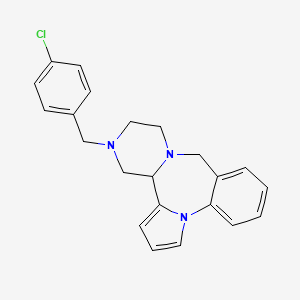
![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)
